molecular formula C12H11ClN2O2 B1484074 6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097957-92-9

6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484074
CAS RN: 2097957-92-9
M. Wt: 250.68 g/mol
InChI Key: YZTAMSWEDYRJRV-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-CPETPD) is an organochlorine compound that is primarily used in scientific research applications. It is a heterocyclic compound that is synthesized through a condensation reaction between 4-chlorophenol and ethyl acetoacetate. This compound has been studied for its biochemical and physiological effects, as well as its potential use in lab experiments.

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • The crystal structure of derivatives has been analyzed, revealing specific molecular interactions and arrangements. The chlorophenyl ring forms a distinct dihedral angle with the tetrahydropyrimidine ring, indicating the molecule's three-dimensional conformation which could influence its chemical reactivity and interaction with biological targets (S. Bharanidharan et al., 2014).

Synthesis and Chemical Transformations

  • A study detailed the facile synthesis of 6-hetaryl substituted derivatives, highlighting the compound's utility as a versatile precursor for synthesizing novel heterocyclic compounds with potential biological activities (Y. Volovenko et al., 2002).
  • Another study reported on the ring cleavage reactions of derivatives under various conditions, showcasing the compound's reactivity towards forming diverse chemical structures, which could be explored for developing new chemical entities (T. Kinoshita et al., 1989).

Potential Biological Applications

  • Research into the synthesis of tetrahydropyrimidine-2-thiones and their derivatives as potential biological agents suggests that these compounds may exhibit antimicrobial activities, indicating their relevance in medicinal chemistry for drug development (J. Akbari et al., 2008).

Novel Compounds Synthesis

  • A study highlighted a base-promoted cascade transformation of tetrahydropyrimidinones into novel tricyclic compounds, demonstrating the chemical versatility of the core structure and its potential for generating complex molecules with unique properties (A. Shutalev et al., 2010).

Physical and Chemical Properties

  • Investigations into the density, viscosity, and ultrasonic properties of ethyl/methyl derivatives have provided insights into their solute-solvent interactions, which are essential for understanding the compound's behavior in different solvents and potential applications in solution chemistry (S. Bajaj & P. Tekade, 2014).

properties

IUPAC Name

6-(4-chlorophenyl)-3-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTAMSWEDYRJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
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6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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